N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is a complex organic compound that features a thiophene ring, a dimethylamino group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene with a suitable halogenating agent to form a halogenated thiophene derivative.
Amine Substitution: The halogenated thiophene is then reacted with dimethylamine to introduce the dimethylamino group.
Sulfonamide Formation: Finally, the intermediate is reacted with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the sulfonamide group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or modified sulfonamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)ethanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)ethanesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan rings. Additionally, the dimethylamino group provides specific steric and electronic characteristics that influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S2/c1-4-16(13,14)11-7-10(12(2)3)9-5-6-15-8-9/h5-6,8,10-11H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCJPMWPFYGEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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